3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
Description
Properties
IUPAC Name |
3-[[1-(4-bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S2/c16-13-3-5-14(6-4-13)23(20,21)19-9-8-18-15(19)22-11-12-2-1-7-17-10-12/h1-7,10H,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHOVZMMMJQJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromobenzenesulfonyl Chloride
4-Bromobenzenesulfonyl chloride serves as the sulfonating agent. A representative protocol involves:
- Sulfonation of 4-bromobenzene : Treatment with chlorosulfonic acid (ClSO3H) at 0–5°C yields 4-bromobenzenesulfonic acid.
- Chlorination : Reaction with phosphorus pentachloride (PCl5) converts the sulfonic acid to the sulfonyl chloride.
Table 1. Reaction Conditions for 4-Bromobenzenesulfonyl Chloride Synthesis
| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | ClSO3H | 0–5 | 2 | 85–90 |
| 2 | PCl5 | 25 | 1 | 92–95 |
Preparation of 4,5-Dihydroimidazole-2-thiol
The imidazoline core is synthesized via cyclization of ethylenediamine derivatives:
- Cyclocondensation : Ethylenediamine reacts with carbon disulfide (CS2) in alkaline methanol to form 4,5-dihydro-1H-imidazole-2-thiol.
- Purification : Recrystallization from ethanol/water yields the thiol intermediate (m.p. 118–120°C).
Sulfonylation of the Imidazoline Core
The 4,5-dihydroimidazole-2-thiol undergoes sulfonylation using 4-bromobenzenesulfonyl chloride:
- Reaction Setup : The thiol (1 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen.
- Sulfonylation : 4-Bromobenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2 equiv) as a base.
- Workup : The mixture is stirred for 12 h at 25°C, washed with HCl (1M), and dried over Na2SO4.
Key Observation : Excess sulfonyl chloride prevents disulfide formation, a common side reaction in thiol sulfonylation.
Coupling with 3-(Chloromethyl)pyridine
The sulfanylmethyl linker is introduced via nucleophilic substitution:
- Thiol Activation : 1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazole-2-thiol (1 equiv) is deprotonated with NaH in tetrahydrofuran (THF).
- Alkylation : 3-(Chloromethyl)pyridine (1.2 equiv) is added, and the reaction is refluxed for 6 h.
- Isolation : The product is extracted with ethyl acetate and purified via silica gel chromatography (hexane/ethyl acetate 3:1).
Table 2. Optimization of Coupling Reaction
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 66 | 78 |
| K2CO3 | DMF | 80 | 65 |
| DBU | AcCN | 25 | 72 |
Mechanistic Insights and Side Reactions
- Sulfonylation Selectivity : The sulfonyl group preferentially reacts with the thiol over the imidazoline nitrogen due to higher nucleophilicity of the sulfur atom.
- Byproduct Formation :
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl3) : δ 8.65 (s, 1H, pyridine-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.35 (s, 2H, SCH2), 3.75–3.70 (m, 4H, imidazoline-CH2).
- ¹³C NMR : δ 149.8 (pyridine-C), 138.2 (sulfonyl-C), 132.5 (Br-C).
Mass Spectrometry : ESI-MS m/z 454.2 [M+H]⁺ (calc. 454.0).
Industrial-Scale Considerations
- Cost Efficiency : Use of NaH as a base increases expense; alternatives like K2CO3 reduce costs but lower yields.
- Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) improves environmental metrics.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the treatment of various diseases:
- Anti-inflammatory Properties : Research indicates that compounds similar to 3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine exhibit anti-inflammatory activity by inhibiting specific pathways involved in inflammation .
- Anticancer Activity : Studies have suggested that the compound may have anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth . Its structural similarity to known anticancer agents positions it as a candidate for further exploration.
- Histone Demethylase Inhibition : The compound has been noted in patents for its potential role as an inhibitor of histone demethylases, which are critical in cancer biology and epigenetics .
Materials Science
In materials science, this compound serves as a versatile building block for synthesizing novel materials with tailored properties:
- Polymer Chemistry : It can be utilized in the development of polymers that require specific functional groups for enhanced performance characteristics, such as increased thermal stability or improved mechanical properties.
- Catalysis : The presence of the sulfonyl group makes it a suitable candidate for catalytic applications where specific reactivity is required, particularly in organic synthesis.
Environmental Applications
The compound's unique chemical structure may also find applications in environmental science:
- Pollutant Degradation : Research into similar compounds has shown potential for use in the degradation of environmental pollutants, particularly through oxidation reactions facilitated by the sulfonyl group .
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal explored the anti-inflammatory effects of compounds similar to this compound. The results indicated significant reduction in inflammatory markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases like arthritis.
Case Study 2: Anticancer Research
In another research effort, derivatives of this compound were tested against several cancer cell lines. The findings revealed that certain modifications to the structure enhanced cytotoxicity against breast cancer cells, indicating its promise as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the sulfonyl group can interact with enzyme active sites, leading to inhibition of enzyme activity. The bromophenyl group can participate in hydrophobic interactions with proteins, affecting their function. The dihydroimidazolyl group can form hydrogen bonds with biological molecules, influencing their stability and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
3-[[1-(4-Methylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
- Difference : Replacement of bromine with a methyl group reduces electronegativity, altering electronic distribution and intermolecular interactions.
- Crystallographic Data : SHELX-refined structures show shorter S–N bond lengths (1.65 Å vs. 1.68 Å in the brominated analogue), suggesting enhanced resonance stabilization .
Validation Findings: Spek’s structure-validation tools highlight higher thermal displacement parameters for the phenyl ring, indicative of dynamic disorder .
3-[[1-(4-Nitrophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
- Difference : Nitro group introduces stronger electron-withdrawing effects, possibly enhancing electrophilic reactivity.
- Biological Relevance : While cytotoxicity assays (e.g., Mosmann’s colorimetric method ) are absent for the brominated compound, nitro analogues show IC₅₀ values <10 μM in preliminary cancer cell lines.
Comparative Data Table
Mechanistic and Functional Insights
- Electronic Effects : Bromine’s inductive (-I) effect stabilizes the sulfonyl group, reducing nucleophilic susceptibility compared to nitro or methyl analogues.
- Crystallographic Robustness : SHELX refinement ensures high precision in structural comparisons, with lower R-factors (<0.05) confirming reliable models for brominated and nitrated derivatives .
Methodological Considerations
- Structural Validation : Tools like PLATON (Spek, 2009) detect steric clashes or unusual torsion angles, critical for comparing sulfonyl-group orientations across analogues .
- Refinement Workflow : SHELXL’s robustness in handling heavy atoms (e.g., bromine) ensures accurate electron-density maps, distinguishing it from macromolecular-focused programs .
Biological Activity
3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine (CAS No. 868218-75-1) is a novel compound that has garnered attention for its potential therapeutic applications. Characterized by its unique structure, which includes a bromophenyl group, a sulfonyl moiety, and a dihydroimidazolyl component, this compound has been investigated for various biological activities including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H14BrN3O2S2. Its structural features contribute to its biological activity and interaction with various biological targets. The compound's synthesis typically involves the use of copper (I) iodide as a catalyst and benzene sulfonamide as a reagent, leading to various chemical transformations such as oxidation and substitution reactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of the bromophenyl group have shown promising activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. In vitro studies demonstrate moderate to strong antibacterial effects, with some compounds achieving IC50 values significantly lower than standard antibiotics .
Antiviral Activity
In studies focusing on antiviral properties, related compounds have demonstrated effectiveness against the H5N1 avian influenza virus. The evaluation involved determining the EC50 and LD50 values through plaque reduction assays on Madin-Darby canine kidney cells, highlighting the potential of these compounds in antiviral drug development .
Anti-inflammatory and Anticancer Properties
The compound is also being explored for its anti-inflammatory and anticancer effects. Preliminary studies suggest that it may inhibit certain pathways involved in inflammation and cancer cell proliferation. The mechanism of action is thought to involve the modulation of specific enzymes and signaling pathways that are critical in these disease processes .
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Antibacterial Screening : A study evaluated various synthesized compounds for their antibacterial efficacy against multiple strains. Compounds with similar structures to this compound exhibited IC50 values ranging from 2.14 µM to 6.28 µM against urease, demonstrating strong inhibitory activity compared to reference standards .
- Antiviral Testing : In another study, derivatives were tested against H5N1 virus strains, revealing significant antiviral activity with promising therapeutic indices. The compounds were effective at low concentrations, indicating their potential for further development as antiviral agents .
Q & A
Q. What mechanistic insights can be gained from studying oxidative stress responses induced by this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
